molecular formula C8H7ClF3NO B1406382 2-Chloro-5-methoxy-3-(trifluoromethyl)aniline CAS No. 1706436-22-7

2-Chloro-5-methoxy-3-(trifluoromethyl)aniline

Cat. No.: B1406382
CAS No.: 1706436-22-7
M. Wt: 225.59 g/mol
InChI Key: MZJKLZLTMWEULN-UHFFFAOYSA-N
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Description

2-Chloro-5-methoxy-3-(trifluoromethyl)aniline is an organic compound with the molecular formula C8H7ClF3NO. It is a derivative of aniline, featuring a trifluoromethyl group, a methoxy group, and a chlorine atom attached to the benzene ring.

Biochemical Analysis

Biochemical Properties

2-Chloro-5-methoxy-3-(trifluoromethyl)aniline plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals. This compound interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and xenobiotics. The interaction between this compound and cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, thereby affecting the metabolic pathways of other compounds .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of mitogen-activated protein kinases (MAPKs), which are involved in cell proliferation, differentiation, and apoptosis. By affecting MAPK signaling, this compound can alter the expression of genes related to cell growth and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules. For instance, this compound can bind to the active site of enzymes, leading to either inhibition or activation. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under ambient conditions, but it can degrade under certain conditions, such as exposure to light or extreme pH. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Studies have shown that there is a threshold dose above which the adverse effects of this compound become significant .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into more water-soluble metabolites that can be excreted from the body. This compound can also affect metabolic flux by altering the activity of key enzymes involved in metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. Additionally, this compound can accumulate in specific tissues, depending on its affinity for certain biomolecules .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nitration of 2-chloro-5-methoxyaniline followed by reduction to introduce the trifluoromethyl group . Another approach involves the direct trifluoromethylation of 2-chloro-5-methoxyaniline using trifluoromethylating agents under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methoxy-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anilines, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-methoxy-3-(trifluoromethyl)aniline is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

2-chloro-5-methoxy-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3NO/c1-14-4-2-5(8(10,11)12)7(9)6(13)3-4/h2-3H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZJKLZLTMWEULN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)N)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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